1-Butylpyrrolidine
Overview
Description
1-Butylpyrrolidine is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, where a butyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Scientific Research Applications
1-Butylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of ionic liquids and as a solvent in various chemical processes
Safety and Hazards
1-Butylpyrrolidine is classified as a flammable liquid and vapor, and it can be harmful if swallowed or comes into contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
Mechanism of Action
Mode of Action
It’s known that the compound is used in the synthesis of ionic liquid precursors, such as 1-butyl-1-methylpyrrolidinium methylcarbonate .
Biochemical Pathways
It’s known that the compound can be synthesized from ammonia and 1,4-butandiol in a one-pot method .
Result of Action
As mentioned earlier, the compound is used in the synthesis of ionic liquid precursors , suggesting that it may play a role in the formation of these structures.
Action Environment
It’s known that the compound is a liquid at room temperature and has a boiling point of 155-157 °c . This suggests that temperature could potentially influence the compound’s state and reactivity .
Biochemical Analysis
Biochemical Properties
1-Butylpyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of ionic liquids and other chemical intermediates . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been used in the microwave-assisted synthesis of ionic liquid precursors . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to changes in metabolic pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert beneficial effects on cellular function. At high doses, this compound can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These changes can lead to variations in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, as it may interact with different biomolecules depending on its cellular context. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
1-Butylpyrrolidine can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 1-bromobutane in the presence of a base. Another method is the one-pot synthesis from ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts. This method yields this compound with a high efficiency of 76% under optimized conditions .
Chemical Reactions Analysis
1-Butylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Comparison with Similar Compounds
1-Butylpyrrolidine can be compared with other similar compounds such as:
1-Ethylpyrrolidine: Similar structure but with an ethyl group instead of a butyl group.
N-Methylpyrrolidine: Contains a methyl group attached to the nitrogen atom.
1-Butyl-2-pyrrolidinone: A ketone derivative of this compound. These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
1-butylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHASCFKOSDFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227494 | |
Record name | Pyrrolidine, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-10-2 | |
Record name | 1-Butylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolidine, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20227494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDINE, 1-BUTYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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